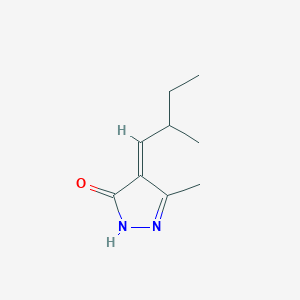![molecular formula C13H19NO4 B12907928 N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide CAS No. 62130-06-7](/img/structure/B12907928.png)
N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide is a synthetic organic compound that features a furan ring and a tetrahydropyran ring connected through an ethyl chain, which is further linked to an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the tetrahydropyran ring: This step involves the protection of the hydroxyl group followed by the formation of the tetrahydropyran ring through cyclization.
Formation of the ethyl chain: The ethyl chain can be introduced through alkylation reactions.
Attachment of the acetamide group: This final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The ethyl chain can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions may vary depending on the substituent, but common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted ethyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(2-(Furan-2-yl)ethyl)acetamide: Lacks the tetrahydropyran ring.
N-(2-(Tetrahydro-2H-pyran-2-yl)ethyl)acetamide: Lacks the furan ring.
N-(2-(Furan-2-yl)-2-hydroxyethyl)acetamide: Lacks the tetrahydropyran ring and has a hydroxyl group instead.
Uniqueness
N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide is unique due to the presence of both the furan and tetrahydropyran rings, which may confer specific chemical and biological properties not found in the similar compounds listed above.
特性
CAS番号 |
62130-06-7 |
|---|---|
分子式 |
C13H19NO4 |
分子量 |
253.29 g/mol |
IUPAC名 |
N-[2-(furan-2-yl)-2-(oxan-2-yloxy)ethyl]acetamide |
InChI |
InChI=1S/C13H19NO4/c1-10(15)14-9-12(11-5-4-8-16-11)18-13-6-2-3-7-17-13/h4-5,8,12-13H,2-3,6-7,9H2,1H3,(H,14,15) |
InChIキー |
MMGLDZUMEVXBGJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC(C1=CC=CO1)OC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)




![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)

![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)

